Stereochemical Identity Determines Pharmacological Activity
The (S)-enantiomer possesses a defined spatial configuration, which is a critical determinant of its interaction with chiral biological targets. Literature on the ethanolamine antihistamine class indicates that biological activity is often predominantly confined to one enantiomer . This is in contrast to the racemic mixture (CAS 77-38-3), which contains an equal, undefined 50:50 mixture of (S)- and (R)-enantiomers, leading to variable and often suboptimal pharmacological profiles [1].
| Evidence Dimension | Stereochemical Purity |
|---|---|
| Target Compound Data | 1 defined stereocenter (S-configuration) |
| Comparator Or Baseline | Racemic Chlorphenoxamine (0 defined stereocenters) [2] |
| Quantified Difference | Qualitative difference: Defined vs. Undefined stereochemistry |
| Conditions | Structural analysis via SMILES/InChI |
Why This Matters
For scientific procurement, the defined stereochemistry of (S)-Chlorphenoxamine ensures experimental reproducibility and enables precise investigation of stereoselective pharmacology, a feature not possible with the racemate.
- [1] NCBI Inxight Drugs. (n.d.). CHLORPHENOXAMINE. National Center for Advancing Translational Sciences (NCATS). UNII: 3UVD77BP8R. View Source
- [2] NCBI Inxight Drugs. (n.d.). CHLORPHENOXAMINE. National Center for Advancing Translational Sciences (NCATS). UNII: 3UVD77BP8R. View Source
